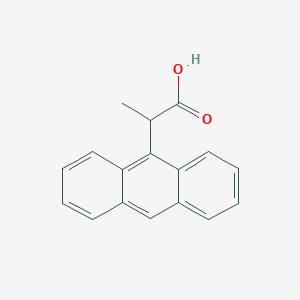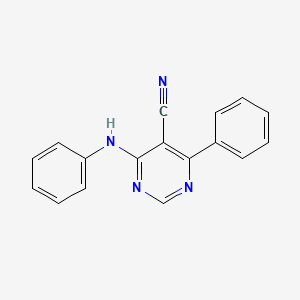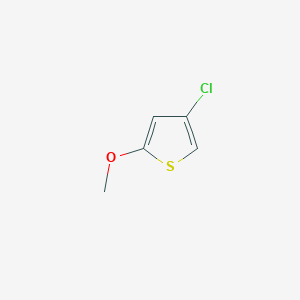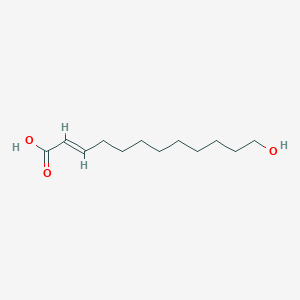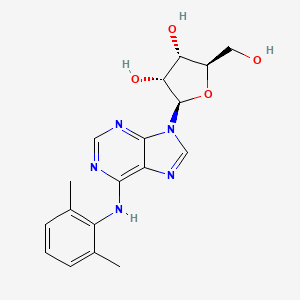
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety and a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed alkenylation reaction of vinylene carbonate with readily available vinyl triflates
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups on the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the indole moiety.
科学的研究の応用
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the dihydropyridine ring can influence ion channels and other cellular components, leading to a range of biological effects.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Serotonin: A neurotransmitter with an indole structure, involved in regulating mood and other physiological functions.
Uniqueness
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid is unique due to its combination of an indole moiety and a dihydropyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets.
特性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
(2S)-4-[(E)-2-(5,6-dihydroxyindol-1-yl)ethenyl]-1,2-dihydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c19-14-8-11-3-6-18(13(11)9-15(14)20)5-2-10-1-4-17-12(7-10)16(21)22/h1-9,12,17,19-20H,(H,21,22)/b5-2+/t12-/m0/s1 |
InChIキー |
LDJCIMLRCJHZEZ-PWFBRDGFSA-N |
異性体SMILES |
C1=CN[C@@H](C=C1/C=C/N2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
正規SMILES |
C1=CNC(C=C1C=CN2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


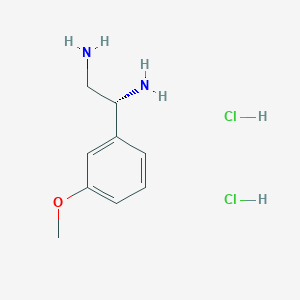
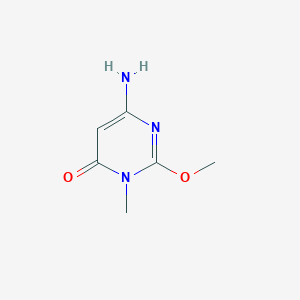
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)
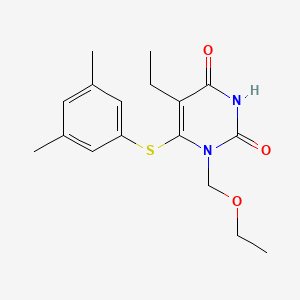
![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)
